Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

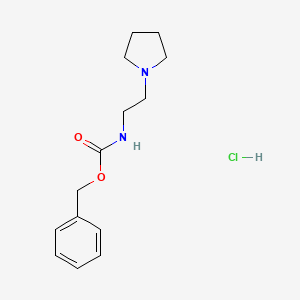

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is benzyl N-(2-pyrrolidin-1-ylethyl)carbamate hydrochloride . This name systematically describes its structure:

- Benzyl : A phenylmethyl group (C₆H₅CH₂–) attached to the oxygen atom of the carbamate moiety.

- Carbamate : A functional group (–O–CO–N–) formed by replacing one hydroxyl group of carbamic acid with an ethyl-pyrrolidine substituent.

- 2-(pyrrolidin-1-yl)ethyl : A two-carbon chain (ethyl) bonded to the nitrogen of a pyrrolidine ring, which is a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom.

- Hydrochloride : A salt form where a hydrochloric acid molecule is associated with the basic nitrogen of the pyrrolidine ring.

The structural formula can be represented as follows:

Benzyl-O–CO–NH–CH₂–CH₂–N(C₄H₈)·HCl

This configuration highlights the carbamate bridge linking the benzyl group to the ethyl-pyrrolidine sidechain, with the hydrochloride salt stabilizing the compound.

CAS Registry Number and Molecular Formula Validation

The Chemical Abstracts Service (CAS) Registry Number for this compound is 54061-45-9 . This unique identifier confirms its entry in global chemical databases.

The molecular formula C₁₄H₂₁ClN₂O₂ corresponds to:

- 14 carbon atoms : From the benzyl (7), carbamate (1), ethyl (2), and pyrrolidine (4) groups.

- 21 hydrogen atoms : Distributed across the aromatic, aliphatic, and heterocyclic components.

- 1 chlorine atom : From the hydrochloride counterion.

- 2 nitrogen atoms : One in the carbamate group and one in the pyrrolidine ring.

- 2 oxygen atoms : From the carbamate carbonyl and ether linkages.

The molecular weight is approximately 276.79 g/mol , calculated using standardized atomic masses.

| Property | Value |

|---|---|

| CAS Registry Number | 54061-45-9 |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ |

| Molecular Weight | 276.79 g/mol |

Synonyms and Alternative Naming Conventions in Literature

This compound is referenced under multiple designations in scientific and commercial contexts:

- Benzyl (2-pyrrolidin-1-ylethyl)carbamate hydrochloride : Emphasizes the pyrrolidine substituent’s position on the ethyl chain.

- EVT-13050513 : A vendor-specific product code used in chemical catalogs.

- N-(2-Pyrrolidin-1-ylethyl)carbamic acid benzyl ester hydrochloride : A functional group-oriented name that prioritizes the carbamate ester.

These synonyms reflect variations in naming conventions across disciplines, though the IUPAC name remains the authoritative descriptor.

Structure

3D Structure of Parent

Properties

CAS No. |

100836-71-3 |

|---|---|

Molecular Formula |

C14H21ClN2O2 |

Molecular Weight |

284.78 g/mol |

IUPAC Name |

benzyl N-(2-pyrrolidin-1-ylethyl)carbamate;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(15-8-11-16-9-4-5-10-16)18-12-13-6-2-1-3-7-13;/h1-3,6-7H,4-5,8-12H2,(H,15,17);1H |

InChI Key |

PSJXLOORDRNUJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCNC(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Benzyl Chloroformate

One of the most common methods to prepare benzyl carbamates is the reaction of the corresponding amine with benzyl chloroformate under basic conditions. For Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride, the procedure involves:

- Reacting 2-(pyrrolidin-1-yl)ethylamine with benzyl chloroformate in an organic solvent such as dichloromethane or tetrahydrofuran.

- Using a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid generated during the reaction.

- Isolating the carbamate intermediate, followed by treatment with hydrochloric acid to form the hydrochloride salt.

This method is favored for its straightforwardness and high selectivity for carbamate formation.

Use of Protecting Groups and Coupling Agents

In more complex synthetic routes, protecting groups such as tert-butoxycarbonyl (Boc) or carbobenzoxy (Cbz) are employed to protect the amine functionalities during multi-step synthesis. Coupling agents like benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), PyBOP, or HATU are used to facilitate amide bond formation or carbamate coupling under mild conditions.

For example, in the synthesis of related pyrrolidine carbamates, the following approach is used:

- The amine is first protected with Boc or Cbz groups.

- The protected amine is then reacted with benzyl chloroformate or other carbamoylating agents in the presence of coupling reagents.

- Deprotection steps follow to yield the desired carbamate.

- Finally, the hydrochloride salt is formed by treatment with HCl in an appropriate solvent.

Solvent and Reaction Conditions

The choice of solvent is critical for optimizing yield and purity. Common solvents include:

| Solvent Type | Examples | Role in Synthesis |

|---|---|---|

| Alcohol solvents | Methanol, ethanol | Solubilize reactants, moderate polarity |

| Ester solvents | Ethyl acetate | Extraction and purification |

| Hydrocarbon solvents | Toluene, hexane | Non-polar medium for certain steps |

| Polar aprotic solvents | Dimethylformamide (DMF), acetonitrile | Enhance nucleophilicity, dissolve salts |

| Ether solvents | Tetrahydrofuran (THF), diethyl ether | Good for organometallic reactions |

| Chloro solvents | Dichloromethane (DCM) | Common for carbamate formation |

Reaction temperatures are generally maintained between 0°C to room temperature for carbamate formation to minimize side reactions. Stirring times vary from 1 to 24 hours depending on the scale and reagents used.

Isolation and Purification

After the reaction, the product is typically isolated by:

- Extraction with organic solvents.

- Washing with aqueous solutions to remove inorganic salts.

- Concentration under reduced pressure.

- Crystallization or precipitation by addition of non-solvents such as acetone or ether.

- Filtration and drying to obtain the hydrochloride salt in crystalline form.

Purity is often confirmed by HPLC, with reported purities exceeding 97% in optimized processes.

A patent (WO2020225831A1) describes improved processes for related carbamate compounds, emphasizing the use of phosphonium and immonium coupling reagents, and a broad range of solvents to optimize yield and purity. The patent also highlights the importance of acid addition salts, including hydrochloride salts, for enhancing compound stability and crystallinity.

A research article on related pyrrolidine carbamates details multi-step syntheses involving Boc-protected intermediates, nucleophilic aromatic substitution, and subsequent deprotection to yield carbamate derivatives. The study underscores the utility of reversed-phase preparative HPLC for purification and the use of trifluoromethanesulfonic anhydride for chlorination steps in intermediate preparation.

| Step | Reagents/Conditions | Solvent(s) | Notes |

|---|---|---|---|

| Amine protection | Benzyl chloroformate, base (NaHCO3, Et3N) | DCM, THF | Carbamate formation at 0–25°C |

| Coupling reaction | BOP, PyBOP, HATU, or similar reagents | DMF, acetonitrile | Mild conditions, high selectivity |

| Deprotection (if applicable) | Acidic conditions (HCl, TFA) | DCM, ether | Removal of Boc or Cbz groups |

| Salt formation | HCl gas or aqueous HCl | Ethyl acetate, acetone | Crystallization of hydrochloride salt |

| Purification | Extraction, filtration, recrystallization | Various solvents | HPLC purity >97% achievable |

The preparation of this compound is well-established through carbamate formation using benzyl chloroformate and subsequent salt formation. Advanced methods incorporate coupling reagents and protecting groups to facilitate multi-step syntheses with high purity and yield. Solvent choice and reaction conditions are critical for optimizing the process. The hydrochloride salt form enhances stability and crystallinity, making it suitable for pharmaceutical applications.

This synthesis is supported by diverse research and patent literature, providing a robust framework for laboratory and industrial preparation of this compound.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride, with the molecular formula , is characterized by its unique pyrrolidine ring structure. This structural feature contributes to its biological activity and potential therapeutic uses.

Antiviral Activity

Recent studies have investigated the compound's efficacy against respiratory syncytial virus (RSV). This compound has shown potential as an antiviral agent, particularly through modifications that enhance its interaction with viral proteins. For instance, compounds derived from this structure demonstrated significant anti-RSV activity, suggesting that structural adjustments can lead to improved pharmacological profiles .

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. Its pyrrolidine moiety is associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research indicates that similar compounds have been effective in modulating neurotransmitter systems, which warrants further exploration of this compound in this context .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of benzyl chloroformate with pyrrolidine derivatives. The synthesis process is crucial as it allows for the creation of derivatives that can enhance biological activity or alter pharmacokinetic properties.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Benzyl chloroformate + Pyrrolidine | Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate |

| 2 | Hydrochloric acid treatment | This compound |

Pharmacological Studies

Pharmacological evaluations have shown that this compound exhibits significant biological activities, including:

- Cytotoxicity : Studies indicate varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Properties : Preliminary findings suggest that this compound may possess antimicrobial activity, warranting further investigation into its efficacy against various pathogens .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Case Study 1: Antiviral Efficacy

A study demonstrated that derivatives of this compound exhibited EC50 values in the sub-nanomolar range against RSV, indicating strong antiviral potential . Structural modifications were shown to enhance binding affinity to viral proteins.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotection revealed that compounds similar to this compound could mitigate neuronal damage in models of neurodegeneration, suggesting a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may act on neurotransmitter receptors or enzymes, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Pyrrolidine vs. Dimethylamino Groups: The pyrrolidinyl group in the target compound and the quinoline derivative introduces a rigid, cyclic tertiary amine, which may enhance binding to hydrophobic pockets in biological targets compared to the flexible dimethylamino group.

- Carbamate vs.

- Molecular Weight: The target compound’s lower molecular weight (vs. quinoline derivatives ) suggests better membrane permeability, a critical advantage in central nervous system (CNS) drug design.

Pharmacological and Physicochemical Properties

Solubility and Stability

- Hydrochloride Salts: Both the target compound and ’s analogs utilize hydrochloride salts to improve aqueous solubility.

- Steric Effects: The pyrrolidine ring in the target compound could reduce enzymatic degradation compared to the dimethylamino group in ’s C₁₅H₂₀ClN₃O₂ , as cyclic amines are less susceptible to oxidative metabolism.

Biological Activity

Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

This compound is an organic compound with the following chemical formula: C15H22N2O2·HCl. Its structure includes a pyrrolidine ring, which is known for its role in enhancing the bioactivity of various pharmacological agents.

| Property | Value |

|---|---|

| Molecular Weight | 282.81 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases and inflammation . The compound's ability to modulate enzyme activity suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive impairments.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various pathogens, indicating its potential as an antimicrobial agent.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly through its action on nSMase2. In vitro studies indicate that it can inhibit exosome release from brain cells, which is crucial for maintaining neuronal health and function . This mechanism underlies its potential use in treating neurodegenerative disorders.

Antiseizure Activity

Research has also highlighted the antiseizure properties of related compounds containing a pyrrolidine moiety. Benzyl derivatives have been noted for their ability to enhance glutamate uptake in neuronal cultures, suggesting a positive allosteric modulation effect that could be beneficial in seizure management .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Properties : A study assessed the compound's effectiveness against common bacterial strains. Results indicated significant inhibition of growth, supporting its use as a potential antibiotic agent.

- Neuroprotective Study : In a mouse model of Alzheimer's disease, administration of the compound resulted in reduced cognitive decline and improved memory functions, attributed to its inhibition of nSMase2 activity .

- Antiseizure Activity Evaluation : In vitro experiments showed that related compounds enhanced glutamate transporter activity without significant off-target effects, indicating a novel mechanism for seizure control .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Activity Type | IC50 Value |

|---|---|---|

| Benzyl 2-oxo-2-(pyrrolidin-1-yl)acetate | Antimicrobial | 12 μM |

| Benzyl 2-amino-2-(pyrrolidin-1-yl)ethylcarbamate | Neuroprotective | 5 μM |

| Benzyl (R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)carbamate | Antiseizure | 0.068 μM |

Q & A

Q. What are the recommended synthetic routes for Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride?

The compound is typically synthesized via carbamate bond formation. A common approach involves reacting a pyrrolidine-containing amine precursor with benzyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Post-reaction purification is critical; column chromatography (e.g., using DCM/ethyl acetate gradients) is employed to isolate the product . Confirmatory characterization via NMR and mass spectrometry (exact mass: 270.112642 g/mol) is essential to validate purity .

Q. What safety protocols should be followed when handling this compound?

While specific GHS hazard data are unavailable for this compound, general carbamate-handling precautions apply:

Q. How can researchers confirm the structural identity of this compound?

Combine multiple analytical techniques:

- NMR : Compare peaks for benzyl (δ ~7.3 ppm, aromatic protons), pyrrolidine (δ ~2.5–3.5 ppm), and carbamate (δ ~4.0–4.5 ppm) groups.

- Mass Spectrometry : Match the observed molecular ion ([M+H]+) to the theoretical exact mass (270.112642 g/mol) .

- Elemental Analysis : Verify C, H, N, and Cl content against calculated values.

Advanced Research Questions

Q. How can mechanistic insights into its reactivity be explored?

Investigate the carbamate group’s susceptibility to hydrolysis under acidic/basic conditions. For example:

- Acidic Hydrolysis : Monitor degradation products (e.g., benzyl alcohol, CO2) via GC-MS or HPLC.

- Basic Conditions : Track amine release via titration or spectroscopic methods. Kinetic studies under varying pH/temperature can reveal activation energies .

Q. How should conflicting spectroscopic data be resolved?

Discrepancies in NMR or mass spectra may arise from impurities or tautomerism. Strategies include:

Q. What are the stability profiles of this compound under varying storage conditions?

Conduct accelerated stability studies:

- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–3 months; analyze degradation via TLC or LC-MS.

- Light Sensitivity : Expose to UV/visible light and compare with dark-stored controls.

- Humidity Tests : Monitor hygroscopicity and hydrolysis in high-humidity environments .

Q. How does this compound compare structurally and functionally to analogs like Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride?

Comparative studies should focus on:

- Steric Effects : The ethyl spacer in the title compound may enhance conformational flexibility vs. direct pyrrolidine linkage.

- Bioactivity : Test in vitro binding assays (e.g., receptor affinity) to correlate structural differences with functional outcomes.

- Solubility : Measure logP values to assess hydrophilicity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.